molecular formula C16H19N5O B6061754 N-[2-(1-cyclohexen-1-yl)ethyl]-4-(1H-tetrazol-1-yl)benzamide

N-[2-(1-cyclohexen-1-yl)ethyl]-4-(1H-tetrazol-1-yl)benzamide

Cat. No. B6061754
M. Wt: 297.35 g/mol
InChI Key: JVBICTDDGRKCAY-UHFFFAOYSA-N
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Description

N-[2-(1-cyclohexen-1-yl)ethyl]-4-(1H-tetrazol-1-yl)benzamide, also known as CX614, is a synthetic compound that has been extensively studied for its potential applications in neuroscience research. This compound is a positive allosteric modulator of AMPA receptors, which are important for synaptic plasticity and memory formation. In

Mechanism of Action

N-[2-(1-cyclohexen-1-yl)ethyl]-4-(1H-tetrazol-1-yl)benzamide is a positive allosteric modulator of AMPA receptors, which are important for synaptic plasticity and memory formation. It binds to a site on the receptor that is distinct from the glutamate binding site and enhances the activity of the receptor. This leads to an increase in the amplitude and duration of excitatory postsynaptic currents (EPSCs), which enhances synaptic plasticity and improves learning and memory.
Biochemical and Physiological Effects:
N-[2-(1-cyclohexen-1-yl)ethyl]-4-(1H-tetrazol-1-yl)benzamide has been shown to enhance LTP in the hippocampus, which is important for memory formation. It has also been shown to enhance synaptic plasticity and improve learning and memory in animal models. N-[2-(1-cyclohexen-1-yl)ethyl]-4-(1H-tetrazol-1-yl)benzamide has also been studied for its potential therapeutic applications in neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(1-cyclohexen-1-yl)ethyl]-4-(1H-tetrazol-1-yl)benzamide in lab experiments is that it is a selective and potent modulator of AMPA receptors. It has also been shown to be effective in enhancing synaptic plasticity and improving learning and memory in animal models. However, one limitation is that it has not been extensively studied in humans, and its potential side effects and toxicity are not well understood.

Future Directions

There are several future directions for research on N-[2-(1-cyclohexen-1-yl)ethyl]-4-(1H-tetrazol-1-yl)benzamide. One area of interest is its potential therapeutic applications in neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Another area of interest is its potential as a cognitive enhancer for healthy individuals. Further research is also needed to better understand its mechanism of action, potential side effects, and toxicity.

Synthesis Methods

N-[2-(1-cyclohexen-1-yl)ethyl]-4-(1H-tetrazol-1-yl)benzamide can be synthesized through a multi-step process involving the reaction of 1-cyclohexene with ethylene oxide, followed by the reaction of the resulting product with sodium azide and 4-amino-N-(2-bromoethyl)benzamide. The final step involves the reaction of the resulting compound with tetrazole in the presence of a palladium catalyst.

Scientific Research Applications

N-[2-(1-cyclohexen-1-yl)ethyl]-4-(1H-tetrazol-1-yl)benzamide has been extensively studied for its potential applications in neuroscience research. It has been shown to enhance long-term potentiation (LTP) in the hippocampus, which is important for memory formation. It has also been shown to enhance synaptic plasticity and improve learning and memory in animal models. N-[2-(1-cyclohexen-1-yl)ethyl]-4-(1H-tetrazol-1-yl)benzamide has also been studied for its potential therapeutic applications in neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-4-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O/c22-16(17-11-10-13-4-2-1-3-5-13)14-6-8-15(9-7-14)21-12-18-19-20-21/h4,6-9,12H,1-3,5,10-11H2,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVBICTDDGRKCAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2=CC=C(C=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(1H-tetrazol-1-yl)benzamide

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